Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-
Brand Name: Vulcanchem
CAS No.: 579490-49-6
VCID: VC7982751
InChI: InChI=1S/C36H29NP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28,37H
SMILES: C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3NC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
Molecular Formula: C36H29NP2
Molecular Weight: 537.6 g/mol

Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-

CAS No.: 579490-49-6

Cat. No.: VC7982751

Molecular Formula: C36H29NP2

Molecular Weight: 537.6 g/mol

* For research use only. Not for human or veterinary use.

Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- - 579490-49-6

Specification

CAS No. 579490-49-6
Molecular Formula C36H29NP2
Molecular Weight 537.6 g/mol
IUPAC Name 2-diphenylphosphanyl-N-(2-diphenylphosphanylphenyl)aniline
Standard InChI InChI=1S/C36H29NP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28,37H
Standard InChI Key NAZDLMABXHCSPQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3NC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
Canonical SMILES C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3NC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

Introduction

Structural and Physical Properties

Molecular Architecture

The compound’s structure consists of:

  • Core: Aniline (benzenamine) with a 2-diphenylphosphino substituent.

  • N-substituent: A phenyl group bearing a 2-diphenylphosphino moiety.
    This arrangement creates a tridentate ligand with potential for chelation via phosphorus and nitrogen atoms.

Molecular Formula: C36H29NP2\text{C}_{36}\text{H}_{29}\text{NP}_2
Molecular Weight: 537.58 g/mol
Key Features:

  • Two diphenylphosphino groups (P(C6H5)2\text{P(C}_6\text{H}_5\text{)}_2)

  • Aniline nitrogen bonded to a phenyl-phosphine group

PropertyValueSource
CAS Number579490-49-6
Molecular FormulaC36H29NP2\text{C}_{36}\text{H}_{29}\text{NP}_2
Molecular Weight537.58 g/mol
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N

Catalytic and Coordination Chemistry Applications

Transition Metal Complexation

The compound acts as a tridentate ligand, coordinating through:

  • Two phosphorus atoms (from diphenylphosphino groups)

  • One nitrogen atom (aniline)

Example Complexes:

Metal CenterCoordination ModeApplicationReference
Ru(II)κ3P,N,P\kappa^3-P,N,PHydrogenation catalysis
Fe(I)Bidentate κ2P\kappa^2-PCross-coupling reactions

Comparative Ligand Analysis

LigandDonor SitesCoordination FlexibilityCommon Metals
Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-P2N\text{P}_2\text{N}Tridentate chelationRu, Fe, Pd
1,2-Bis(diphenylphosphino)benzene (dppbz)P2\text{P}_2Bidentate bridgingRu, Rh, Ir
2-(Diphenylphosphino)anilineP1N\text{P}_1\text{N}BidentatePd, Ni

Research Findings and Applications

Catalytic Performance

  • Hydrogenation: Ruthenium complexes with tridentate phosphine ligands exhibit enhanced activity in styrene hydrogenation .

  • Cross-Coupling: Iron-phosphine systems enable coupling of alkyl halides with organoboron reagents .

Structural Insights

  • X-ray Crystallography: Analogous complexes (e.g., Ru-DPEphos) reveal octahedral geometries with κ3P,N,P\kappa^3-P,N,P coordination .

  • Electronic Effects: Electron-donating NMe2\text{NMe}_2 groups (as in CAS 4358-50-3) modulate metal reactivity .

Challenges and Future Directions

Synthetic Limitations

  • Low Yield: Multi-step synthesis often results in moderate yields (<50%) .

  • Steric Hindrance: Bulky diphenylphosphino groups may limit coordination flexibility .

Research Gaps

  • Mechanistic Studies: Detailed kinetic analyses of catalytic cycles involving this ligand.

  • Asymmetric Catalysis: Potential for enantioselective transformations using chiral derivatives.

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